Bicyclo[3.2.1]oct-2-ene: A Technical Guide for Advanced Synthesis
Bicyclo[3.2.1]oct-2-ene: A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical overview of Bicyclo[3.2.1]oct-2-ene, a bridged bicyclic olefin of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique structural and reactive properties of this compound in the design and synthesis of complex molecular architectures. We will delve into its core characteristics, synthesis protocols, spectroscopic signature, and applications, providing the necessary insights for its effective utilization in a research and development setting.
Core Molecular Attributes
Bicyclo[3.2.1]oct-2-ene is a hydrocarbon with a distinctive strained ring system. Its rigid framework and the presence of a double bond make it a valuable synthon for introducing stereochemically defined complexity.
| Property | Value | Source(s) |
| CAS Number | 823-02-9 | [1][2][3] |
| Molecular Formula | C₈H₁₂ | [1][2][3][4][5] |
| Molecular Weight | 108.18 g/mol | [1][2][3][5] |
| IUPAC Name | bicyclo[3.2.1]oct-2-ene | [3] |
Synthesis of Bicyclo[3.2.1]oct-2-ene: A Verified Protocol
The synthesis of Bicyclo[3.2.1]oct-2-ene can be achieved through various routes. A well-established and reliable method involves the reaction of norbornene with a dichlorocarbene source, followed by reduction and subsequent elimination. This multi-step synthesis provides a practical entry into the bicyclo[3.2.1]octane framework.
Experimental Workflow for the Synthesis of Bicyclo[3.2.1]oct-2-ene
Caption: Synthetic pathway from Norbornene to Bicyclo[3.2.1]octan-3-one.
Detailed Protocol:
A robust and scalable synthesis of a precursor to Bicyclo[3.2.1]oct-2-ene, Bicyclo[3.2.1]octan-3-one, is detailed in Organic Syntheses.[6] This procedure involves three key transformations:
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Formation of exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Norbornene is reacted with dichlorocarbene, generated in situ from ethyl trichloroacetate and sodium methoxide in petroleum ether.[6] The temperature must be carefully controlled to remain below 0°C to ensure selective adduct formation and minimize side reactions.[6]
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Reductive Dechlorination to 3-Chlorobicyclo[3.2.1]oct-2-ene: The resulting dichlorinated bicyclooctene is then treated with a strong reducing agent, lithium aluminum hydride, in dry tetrahydrofuran under reflux.[6] This step selectively removes one of the chlorine atoms to yield 3-chlorobicyclo[3.2.1]oct-2-ene.[6]
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Hydrolysis to Bicyclo[3.2.1]octan-3-one: The final step involves the acid-catalyzed hydrolysis of the enol chloride. Treatment of 3-chlorobicyclo[3.2.1]oct-2-ene with concentrated sulfuric acid at low temperature, followed by a gradual warming to room temperature, furnishes Bicyclo[3.2.1]octan-3-one.[6]
From Bicyclo[3.2.1]octan-3-one, a variety of standard organic transformations can be employed to generate Bicyclo[3.2.1]oct-2-ene, such as a Shapiro reaction or Wolff-Kishner reduction followed by subsequent functional group manipulation and elimination.
Spectroscopic and Physicochemical Properties
The structural characterization of Bicyclo[3.2.1]oct-2-ene and its derivatives is crucial for confirming their identity and purity. Spectroscopic techniques provide definitive information about the molecular framework.
| Spectroscopic Data | Description |
| ¹³C NMR | Spectral data is available and can be accessed through public databases such as PubChem.[3] |
| Mass Spectrometry (GC-MS) | The mass spectrum of Bicyclo[3.2.1]oct-2-ene is cataloged in the NIST Mass Spectrometry Data Center.[3] |
Applications in Organic Synthesis and Drug Discovery
The Bicyclo[3.2.1]octane framework is a common motif in a wide range of natural products and biologically active molecules. Consequently, Bicyclo[3.2.1]oct-2-ene and its functionalized derivatives serve as versatile building blocks in the synthesis of these complex targets.
Role as a Synthetic Intermediate:
The strained double bond in Bicyclo[3.2.1]oct-2-ene is amenable to a variety of chemical transformations, including electrophilic additions, cycloadditions, and transition metal-catalyzed reactions. This reactivity allows for the introduction of diverse functional groups with a high degree of stereocontrol.
For instance, derivatives of Bicyclo[3.2.1]oct-2-ene have been utilized in the synthesis of indole-fused bicyclo[3.2.1]octane frameworks, which are of interest as conformationally restricted analogues of melatonin.[4] The synthesis of these complex structures often relies on the strategic functionalization of the bicyclic core.
Furthermore, the bicyclo[3.2.1]octane skeleton is a key structural element in various diterpenoids.[7] Synthetic strategies towards these natural products often involve the construction of the bicyclo[3.2.1]octane core as a pivotal step.
Reaction Mechanisms and Synthetic Utility:
The reactivity of carbenes generated on the bicyclo[3.2.1]octadiene framework has been a subject of theoretical and experimental investigation.[8] These studies provide valuable insights into the potential reaction pathways and rearrangements of highly reactive intermediates derived from the Bicyclo[3.2.1]octene scaffold.
The thermal rearrangement of functionalized 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes provides an elegant route to substituted bicyclo[3.2.1]octa-2,6-dienes, further highlighting the synthetic accessibility and versatility of this ring system.[9]
Caption: Applications of Bicyclo[3.2.1]oct-2-ene in synthetic chemistry.
Conclusion
Bicyclo[3.2.1]oct-2-ene is a foundational building block in modern organic synthesis. Its unique three-dimensional structure and inherent reactivity provide a powerful platform for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher aiming to incorporate this versatile scaffold into their synthetic endeavors.
References
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Organic Syntheses. Bicyclo[3.2.1]octan-3-one. [Link]
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NIST. Bicyclo(3.2.1)oct-2-ene. [Link]
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PubChem. Bicyclo(3.2.1)oct-2-ene. [Link]
- Ivashchenko, A. V., et al. Synthesis of indole derivatives fused with bicyclo[3.2.1]octane framework.
- Moss, R. A., et al. Role of Singlet Diradicals in Reactions of 2-Carbenabicyclo[3.2.1]octa-3,6-diene. The Journal of Organic Chemistry, 2002, 67(25), 8855-8861.
- Piers, E., et al. Synthesis of functionalized bicyclo[3.2.l]octa-2,6-dienes by thermal rearrangement of substituted 6-exo-( 1 -alkenyl)bicyclo[3.1 .O]hex-2-enes. Canadian Journal of Chemistry, 1987, 65(4), 670-679.
- Shevlin, P. B., et al. The Chemistry of 2-Carbenabicyclo[3.2.1]octadiene: An Ab-Initio Molecular Orbital Study. The Journal of Organic Chemistry, 2001, 66(19), 6347-6352.
-
CP Lab Safety. Bicyclo[3.2.1]oct-2-ene, min 98%, 100 mg. [Link]
- Presset, M., et al. Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 2017, 117(5), 4342-4411.
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